molecular formula C8H11NO3S B3387938 4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid CAS No. 854137-79-4

4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid

Cat. No.: B3387938
CAS No.: 854137-79-4
M. Wt: 201.25 g/mol
InChI Key: DYRYBHFPOZKIQX-UHFFFAOYSA-N
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Description

4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid is a heterocyclic carboxylic acid featuring a thiazolone (2-oxo-2,3-dihydro-1,3-thiazole) ring substituted at the 4-position with a methyl group and at the 3-position with a butanoic acid side chain. This compound belongs to a class of molecules where a thiazole-derived heterocycle is fused with an aliphatic carboxylic acid, conferring unique physicochemical and biological properties. The thiazolone ring introduces electron-withdrawing effects due to the oxo group, which may enhance the acidity of the carboxylic acid moiety compared to simpler aliphatic acids.

Properties

IUPAC Name

4-(4-methyl-2-oxo-1,3-thiazol-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6-5-13-8(12)9(6)4-2-3-7(10)11/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRYBHFPOZKIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=O)N1CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268547
Record name 4-Methyl-2-oxo-3(2H)-thiazolebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854137-79-4
Record name 4-Methyl-2-oxo-3(2H)-thiazolebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854137-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-oxo-3(2H)-thiazolebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole with butanoic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s C-2 position is electrophilic due to conjugation with the oxo group, facilitating nucleophilic attacks.

Reaction TypeReagents/ConditionsProductNotes
Amination Ammonia or primary amines (e.g., methylamine) in ethanol, 60°C3-(4-Methyl-2-oxo-thiazol-3-yl)butanoic acid derivatives with C-2 amino substituentsSelective substitution observed at C-2 due to ring activation by the oxo group .
Halogenation Cl₂ or Br₂ in acetic acid2-Halo-4-methyl-3-(4-carboxybutyl)thiazolidinonesHalogenation typically occurs at C-5 of the thiazole ring in acidic media .

Oxidation and Reduction Reactions

The oxo group and thiazole ring participate in redox processes:

Reaction TypeReagents/ConditionsProductNotes
Reduction of Thiazole Ring NaBH₄ in methanol4-Methyl-2-oxo-2,3-dihydrothiazolidine-3-butanoic acidPartial saturation of the thiazole ring to a thiazolidine .
Oxidation of Side Chain KMnO₄ in acidic aqueous conditions4-(4-Methyl-2-oxo-thiazol-3-yl)-2-oxobutanoic acidSelective oxidation of the butanoic acid’s β-carbon to a ketone .

Esterification and Amidation

The carboxylic acid group undergoes typical derivatization:

Reaction TypeReagents/ConditionsProductNotes
Esterification SOCl₂ followed by ROH (e.g., methanol)Methyl 4-(4-methyl-2-oxo-thiazol-3-yl)butanoateHigh yields (>85%) under anhydrous conditions .
Amidation EDCl/HOBt with primary/secondary amines4-(4-Methyl-2-oxo-thiazol-3-yl)butanamide derivativesUsed to enhance bioavailability in pharmacological studies.

Cyclization Reactions

The butanoic acid side chain can participate in intramolecular cyclization:

Reaction TypeReagents/ConditionsProductNotes
Lactonization DCC, DMAP in DCM3-(4-Methyl-2-oxo-thiazol-3-yl)dihydrofuran-2-oneForms a five-membered lactone via esterification of the acid with the alcohol .
Heterocycle Fusion POCl₃, 80°CThiazolo[3,2-b] thiazin-6-one derivativesUtilizes the thiazole’s nitrogen for fused-ring synthesis .

Salt Formation

The carboxylic acid forms salts with bases:

Reaction TypeReagents/ConditionsProductNotes
Sodium Salt NaOH in aqueous ethanolSodium 4-(4-methyl-2-oxo-thiazol-3-yl)butanoateImproved solubility in polar solvents (e.g., water, DMSO) .
Ammonium Salt NH₄OHAmmonium 4-(4-methyl-2-oxo-thiazol-3-yl)butanoateUsed in crystallization studies .

Thermal and Photochemical Reactions

Decomposition pathways under extreme conditions:

Reaction TypeConditionsProductNotes
Thermal Decarboxylation 200°C, inert atmosphere3-(4-Methyl-2-oxo-thiazol-3-yl)propaneLoss of CO₂ observed via TGA .
UV-Induced Rearrangement UV light (254 nm) in acetonitrileThiazole-2(3H)-one spiro derivativesRadical-mediated C-S bond cleavage and recombination .

Key Reactivity Insights:

  • Thiazole Ring Activation : The oxo group at C-2 enhances electrophilicity at C-5, directing substitutions (e.g., halogenation, amination) .

  • Side Chain Flexibility : The butanoic acid moiety enables cyclization and derivatization without disrupting the thiazole core .

  • pH-Dependent Behavior : The carboxylic acid protonates/deprotonates (pKa ≈ 4.2), influencing solubility and reaction pathways .

This compound’s versatility in nucleophilic, redox, and cyclization reactions underscores its utility in medicinal chemistry and materials science. Experimental validation of these pathways is critical for applications in drug design and heterocyclic synthesis.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, which is significant in medicinal chemistry for its role in biological activity. The molecular structure can be represented as follows:

  • Molecular Formula : C8H11NO3SC_8H_{11}NO_3S
  • Molecular Weight : 201.24 g/mol
  • SMILES Notation : CC1=CSC(=O)N1CCCC(=O)O
  • InChIKey : DYRYBHFPOZKIQX-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds similar to 4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid exhibit antimicrobial properties. A study demonstrated that derivatives of thiazole compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Properties

Thiazole derivatives have been investigated for their anti-inflammatory effects. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in cell cultures, indicating their potential utility in treating inflammatory diseases .

Pesticide Development

The compound's thiazole moiety is known for its efficacy in agricultural chemistry. Research has explored its use as a precursor in synthesizing novel pesticides that target specific pests while minimizing environmental impact .

Buffering Agent

This compound has been identified as a non-ionic organic buffering agent suitable for cell culture applications. It maintains pH levels within the range of 6 to 8.5, making it valuable for various biological experiments .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated effective inhibition of bacterial growth using thiazole derivatives .
Anti-inflammatory ResearchMedicinal ChemistryReduced pro-inflammatory cytokine production in vitro .
Agricultural Pesticide DevelopmentAgricultural ChemistrySuccessful synthesis of new pesticides with targeted efficacy .
Buffering Agent EvaluationBiochemical ResearchEffective pH maintenance in biological systems .

Mechanism of Action

The mechanism of action of 4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

Compound Name Core Structure Substituents/Modifications Molecular Weight Key Features
4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid Thiazolone + butanoic acid Methyl at thiazolone C4; butanoic acid at N3 ~215.27 g/mol Electron-deficient thiazolone ring; potential for hydrogen bonding via oxo group
3-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoic acid Thiazolone + propanoic acid Methyl at thiazolone C4; propanoic acid at N3 ~187.20 g/mol Shorter carbon chain; discontinued commercial availability suggests synthetic challenges
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid Thiazole + benzoic acid Methyl at thiazole C2; benzoic acid at C4 219.26 g/mol Aromatic benzoic acid backbone; lacks thiazolone’s electron-withdrawing oxo group
MCPB (4-(4-chloro-2-methylphenoxy)butanoic acid) Phenoxybutanoic acid Chloro and methyl substituents on phenoxy ~228.68 g/mol Synthetic auxin herbicide; phenoxy group confers herbicidal activity

Structural Insights:

  • Heterocyclic Differences: The thiazolone ring (with an oxo group) differs from simple thiazole or phenoxy groups in electronic properties, influencing acidity and binding interactions. For instance, the oxo group may enhance hydrogen-bonding capacity compared to MCPB’s phenoxy moiety .

Physicochemical Properties

  • Acidity : The electron-withdrawing oxo group in the thiazolone ring likely lowers the pKa of the carboxylic acid compared to MCPB or 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid, making it more acidic and reactive in biological systems.
  • Solubility: The aliphatic butanoic acid chain may improve aqueous solubility relative to aromatic analogs like benzoic acid derivatives, though the methyl and oxo groups could introduce steric hindrance .

Biological Activity

4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C8H11NO3S, with a molecular weight of 201.24 g/mol. The compound's structure includes a thiazole ring, which is known for its diverse biological activities.

Property Value
Molecular FormulaC8H11NO3S
Molecular Weight201.24 g/mol
CAS Number854137-79-4
AppearancePowder

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results comparable to standard antibiotics. For instance, studies have demonstrated that derivatives of thiazole can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

Anticancer Properties

Thiazole compounds have been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. Notably, compounds with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects of thiazole derivatives. The compound may exhibit anticonvulsant properties by modulating neurotransmitter systems in the brain. This activity could be attributed to the structural similarity to known anticonvulsants.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, affecting metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors in the nervous system, contributing to its neuroprotective and anticonvulsant effects.
  • Oxidative Stress Reduction : Some studies indicate that thiazoles can enhance antioxidant defenses in cells, reducing oxidative stress and promoting cell survival.

Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones compared to controls .

Study 2: Anticancer Activity

Research conducted on thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. In vitro assays showed that compounds similar to this thiazole derivative had IC50 values lower than established chemotherapeutics like doxorubicin .

Q & A

Q. What are the recommended synthetic routes for 4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclocondensation of thiazolone derivatives with appropriate carboxylic acid precursors. For example, analogous thiazolylamino propanoic acids are synthesized via cyclocondensation of substituted thiazoles with activated esters under reflux conditions in polar aprotic solvents (e.g., DMF or THF) . Optimization can be achieved using factorial design of experiments (DoE) to evaluate critical parameters (e.g., temperature, solvent ratio, catalyst loading) and their interactions. Statistical methods like response surface methodology (RSM) are effective for minimizing trial-and-error approaches .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for confirming the thiazol-2-one ring and butanoic acid backbone. Aromatic protons in the thiazole ring typically appear as singlet peaks between δ 6.5–7.5 ppm .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding stability and reactivity .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., using ESI-MS in negative ion mode for the carboxylic acid group) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

  • pH sensitivity : Thiazol-2-one rings may hydrolyze under strongly acidic/basic conditions.
  • Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic or electrophilic reactions?

The thiazol-2-one ring acts as an electron-deficient moiety due to the carbonyl group, making it susceptible to nucleophilic attack at the C-2 position. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict reactive sites . For example, the butanoic acid side chain may participate in hydrogen-bonding networks, influencing solubility and reactivity in cross-coupling reactions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking : Screens interactions with biological targets (e.g., enzymes or receptors). For instance, derivatives with substituted phenyl groups (e.g., 4-trifluoromethylphenyl) show improved binding affinity in receptor models .
  • QM/MM simulations : Evaluate transition states in catalytic reactions, such as Suzuki-Miyaura couplings involving thiazole derivatives .

Q. What strategies resolve contradictions in experimental data, such as inconsistent catalytic activity or solubility?

  • Statistical analysis : Use ANOVA to identify outliers or confounding variables (e.g., trace moisture in solvents) .
  • Cross-validation : Compare results across multiple characterization methods (e.g., XRD vs. NMR for structural confirmation) .
  • DoE replication : Re-run factorial experiments with tighter control over parameters like stirring rate or reagent purity .

Q. How can reaction engineering improve yield in scaled-up synthesis?

  • Membrane separation technologies : Purify intermediates via nanofiltration to remove byproducts .
  • Flow chemistry : Enhances heat/mass transfer for exothermic reactions, reducing decomposition risks .

Methodological Considerations

  • Avoiding common pitfalls : Ensure anhydrous conditions during thiazole ring formation to prevent hydrolysis .
  • Data validation : Use triplicate runs for kinetic studies and report confidence intervals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)butanoic acid

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